2,7-Dimethoxyquinoline-3-carbaldehyde
Overview
Description
2,7-Dimethoxyquinoline-3-carbaldehyde is a chemical compound with the CAS Number 95395-23-6 . It has a molecular weight of 217.22 and its IUPAC name is 2,7-dimethoxy-3-quinolinecarbaldehyde . It is used in scientific research and finds applications in diverse fields such as organic synthesis, pharmaceuticals, and materials science.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H11NO3 . The InChI code for this compound is 1S/C12H11NO3/c1-15-10-4-3-8-5-9(7-14)12(16-2)13-11(8)6-10/h3-7H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment between 2-8°C .Scientific Research Applications
Demethylation Studies
2,7-Dimethoxyquinoline-3-carbaldehyde has been studied for its demethylation properties. Belferdi et al. (2016) explored the regioselective demethylation of this compound using BBr3, finding that demethylation was more favorable with electro-donor substituents, as supported by bond energy and thermodynamic analyses (Belferdi, Merabet, Belkhiri, & Douara, 2016).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of quinoline derivatives, including this compound, have been a focus of research. For instance, Hamama et al. (2018) highlighted recent advances in the chemistry of such compounds and their synthetic applications in creating fused or binary quinoline-cord heterocyclic systems (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Chemical Synthesis
The chemical synthesis of various quinoline derivatives, including this compound, has been extensively studied. For example, Romero (2016) developed an alternative and efficient procedure for synthesizing 2-chloroquinoline-3-carbaldehyde, highlighting the role of phosphorus pentachloride as a key reactant (Romero, 2016).
Antimicrobial Applications
Studies have also focused on the antimicrobial properties of quinoline derivatives. Pirgal (2022) synthesized derivatives of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde and evaluated their antimicrobial properties, finding moderate activity against both Gram-positive and Gram-negative bacteria (Pirgal, 2022).
Synthesis of Novel Compounds
The synthesis of novel compounds from this compound has been investigated. For instance, Bouarata et al. (2012) prepared a novel compound via allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde, contributing to the development of new chemical entities (Bouarata, Tebbani, & Mosset, 2012).
Optical Properties and Functionalization
Research has also focused on the functionalization and optical properties of compounds derived from this compound. Bucinskas et al. (2015) synthesized carbazole-based diaza[6]helicenes using 2,7-dimethoxycarbazole-3-carbaldehyde, offering insights into the potential application of these compounds in organic electronics (Bucinskas, Waghray, Bagdžiu̅nas, Thomas, Gražulevičius, & Dehaen, 2015).
Safety and Hazards
Properties
IUPAC Name |
2,7-dimethoxyquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-3-8-5-9(7-14)12(16-2)13-11(8)6-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECIFGEZCZGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390223 | |
Record name | 2,7-dimethoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95395-23-6 | |
Record name | 2,7-dimethoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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